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Chroman 28

Cat. No.: B10773663
M. Wt: 583.7 g/mol
InChI Key: IQPWKAIEQBOLPJ-ROJLCIKYSA-N
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Description

Chroman 28 is a potent and selective non-steroidal estrogen receptor modulator (SERM) of significant interest in biochemical and pharmacological research. Its primary research value lies in its high binding affinity and tissue-selective activity, allowing scientists to probe the complex signaling pathways of estrogen receptors (ERα and ERβ). This compound acts as an antagonist in breast tissue, making it a crucial tool for investigating novel therapeutic strategies for hormone-responsive cancers, such as breast cancer. Concurrently, its agonist-like effects in bone tissue provide a model compound for studying bone mineralization and the prevention of osteoporosis in experimental models. Researchers utilize this compound to dissect the mechanistic underpinnings of SERM action, including receptor conformational changes, co-regulator recruitment, and gene expression profiles. Its well-defined profile facilitates the study of estrogen receptor-mediated transcription and the development of next-generation selective hormone modulators with improved efficacy and safety. This product is intended for use in cell-based assays, receptor binding studies, and preclinical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H37N3O4S B10773663 Chroman 28

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H37N3O4S

Molecular Weight

583.7 g/mol

IUPAC Name

(3R)-3-(naphthalen-2-ylsulfonylamino)-3-phenyl-N-[(4R)-7-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-yl]propanamide

InChI

InChI=1S/C34H37N3O4S/c38-34(35-31-17-20-41-33-21-25(13-16-30(31)33)24-37-18-7-2-8-19-37)23-32(27-10-3-1-4-11-27)36-42(39,40)29-15-14-26-9-5-6-12-28(26)22-29/h1,3-6,9-16,21-22,31-32,36H,2,7-8,17-20,23-24H2,(H,35,38)/t31-,32-/m1/s1

InChI Key

IQPWKAIEQBOLPJ-ROJLCIKYSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)[C@@H](CCO3)NC(=O)C[C@H](C4=CC=CC=C4)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)C(CCO3)NC(=O)CC(C4=CC=CC=C4)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

Discovery and Preclinical Characterization of Chroman 28

Identification of Chroman 28 as a Potent and Selective Bradykinin (B550075) B1 Receptor Antagonist

This compound has been identified as a potent and selective antagonist of the bradykinin B1 receptor. nih.govacs.orgscilit.comresearchgate.netnih.gov Its antagonistic activity has been demonstrated across multiple species. nih.govacs.orgscilit.comresearchgate.netnih.gov

Antagonistic Activity Across Species (Human, Nonhuman Primate, Rat, and Rabbit)

Strategic Rationale for this compound Development by Amgen

The strategic rationale for the development of this compound by Amgen was based on the preclinical understanding of the bradykinin B1 receptor's role in inflammation and pain. The B1 receptor is typically induced following tissue injury and inflammation. researchgate.net Preclinical studies have described the role of B1 signaling in inflammation, pain, edema, and loss of function. acs.org For instance, B1-knockout mice lacked the B1-agonist-induced plasma extravasation response observed in wild-type mice, suggesting that a B1-selective antagonist could be useful as an anti-inflammatory agent. acs.org A significant challenge in the preclinical assessment of human B1 antagonists is the observed cross-species divergence in pharmacology, particularly between humans and rodents. acs.org While transgenic rats expressing the human receptor have been used to address these interspecies differences, results can be complicated by the presence of the physiologically regulated rodent B1 receptor. acs.org Therefore, a preferred approach in drug development is to utilize an agent that demonstrates activity across multiple species, which this compound did. acs.org This broad species activity, coupled with its potency and selectivity for the B1 receptor and its demonstrated anti-inflammatory activity in vivo, supported its development as a potential therapeutic agent for inflammatory conditions. upc.eduacs.org

Structure Activity Relationship Sar and Rational Ligand Design Principles

Medicinal Chemistry Optimization Studies Leading to Chroman 28

The journey to this compound involved systematic modifications of lead compounds to enhance their interaction with the target receptor. upc.edu These studies focused on optimizing the placement of lipophilic and basic functionalities crucial for potent binding. upc.edu

Optimization of Spatial Placement for Lipophilic Sulfonamide Moiety

Medicinal chemistry efforts leading to this compound included optimizing the spatial arrangement of a lipophilic sulfonamide moiety. upc.edu This optimization was crucial for achieving high binding affinity to the bradykinin (B550075) B1 receptor. upc.edu While specific details on the step-by-step optimization of the sulfonamide's spatial placement are embedded within the broader medicinal chemistry studies, the emphasis on this feature highlights its critical role in the compound's interaction with its biological target. upc.edu

Identification of the Basic Amine Moiety's Importance for High Binding Affinity

The basic amine moiety was identified as another critical feature for high binding affinity to the B1 receptor during the optimization studies of compounds like this compound. upc.edu Studies have shown that the presence of a proton-accepting center, such as the nitrogen in the piperidine (B6355638) ring of this compound, is important for interacting with specific residues in the receptor binding site, such as Asp-297 (Asp-2917.32 in some nomenclatures). upc.edu Replacing this nitrogen can drastically reduce affinity, although it can be partially recovered with certain substitutions. upc.edu

Impact of Conformational Restriction on Ligand Binding Affinity

Conformational restriction played a significant role in the design and optimization of this compound, contributing to its enhanced binding affinity compared to more flexible analogs. acs.orgnih.gov

Analysis of Decreased Conformational Entropy in Relation to Gained Affinity

The strategy of incorporating conformational restriction into the structure of this compound contributed to a significant increase in binding affinity. acs.org This gain in affinity is partly attributable to a decrease in conformational entropy upon binding to the receptor. acs.org While decreased conformational flexibility is significant, computational studies suggest it accounts for approximately 30% of the binding free energy difference between flexible and rigid molecules like this compound and its acyclic precursors. acs.org Favorable enthalpic interactions between the atoms involved in the rigid structure and the receptor are the primary factor underlying the substantial affinity gain. acs.org

Comparative Studies with More Flexible Analogs

Comparative studies with more flexible analogs were instrumental in demonstrating the benefits of conformational restriction. This compound, a cyclic compound, was found to be significantly more potent (125-fold) than an initial acyclic lead compound (compound 4) in binding to the human B1 receptor. acs.org This highlights the effectiveness of rigidifying the molecular structure to favor a bioactive conformation that binds tightly to the target. acs.org Other cyclic analogs, such as tetralin, indane, and sultams, also showed significantly higher affinity compared to their acyclic counterparts. acs.org

Molecular Interactions and Receptor Binding Mechanisms of Chroman 28

Computational Modeling Approaches for Bradykinin (B550075) B1 Receptor-Ligand Complexes

Given the absence of a readily available crystal structure for the human bradykinin B1 receptor at the time of several key studies, computational modeling techniques, particularly homology modeling, have been employed to generate a structural basis for investigating ligand interactions. upc.eduupc.edunih.govtdx.catnih.gov

Homology Modeling of the Human Bradykinin B1 Receptor

A starting model of the human BK B1 receptor has been constructed using homology modeling. upc.eduupc.edunih.govtdx.cat This approach involves building a 3D model of the target protein (human B1R) based on the known experimental structures of related proteins with similar sequences. Templates selected for this purpose have included the chemokine CXCR4 receptor (PDB entry code 3ODU) and bovine rhodopsin receptors. upc.eduupc.edunih.govtdx.cat The selection of these templates was based on their proximity to the B1 receptor in the G protein-coupled receptor (GPCR) phylogenetic tree. upc.edu Sequence alignments, taking into account conserved motifs found in all GPCRs and the location of disulfide bridges, were used in the modeling process. upc.edu The initial homology models were further refined using molecular dynamics simulations to obtain more stable and representative receptor conformations for docking studies. upc.edunih.govtdx.cat

Ligand Docking Studies with Chroman 28 and Other Representative B1 Antagonists

Ligand docking studies have been performed to predict the binding orientation and conformation of this compound and other representative B1 receptor antagonists within the computationally derived receptor model. upc.eduupc.edunih.govtdx.catresearchgate.net A set of diverse non-peptide antagonists, including this compound, SSR240612, NPV-SAA164, Merck compounds 11 and 12, and PS020990, have been utilized in these studies to cover a range of structural diversity. upc.eduupc.edunih.govtdx.catresearchgate.net Software such as Glide has been used for the docking calculations. upc.edunih.gov The primary goal of these docking studies is to gain insights into the structure-activity relationships of these compounds and to identify key ligand anchoring points and complementary regions within the receptor binding pocket. upc.eduupc.edunih.gov The results of these studies have underscored the importance of specific receptor residues in mediating ligand binding. upc.eduupc.edunih.govresearchgate.net

Detailed Analysis of the Proposed Binding Mode of this compound

Analysis of the computational modeling and docking results has led to a proposed binding mode for this compound within the human bradykinin B1 receptor.

Proposed Bound Conformation of this compound to the Human B1 Receptor Orthosteric Site

The proposed bound conformation of this compound to the human B1 receptor suggests that the molecule binds to the orthosteric site. upc.eduupc.edu The orthosteric site of the B1 receptor is characterized as a large, highly hydrophobic pocket formed by transmembrane helices 2 (TM2), extracellular loop 1 (ECL1), and transmembrane helix 7 (TM7). upc.eduupc.edu Analysis of the ligand-receptor interactions indicates that the piperidine (B6355638) ring moiety of this compound is positioned within a negatively charged region located at the mouth of the receptor binding pocket. upc.eduupc.edu

Identification of Key Receptor Residues Involved in Ligand Binding

Elucidation of Stereochemical Requirements for B1 Receptor Antagonist Binding

The development of potent and selective bradykinin B1 receptor antagonists, such as this compound, has involved extensive medicinal chemistry studies aimed at optimizing molecular features critical for high binding affinity upc.edu. These studies have focused on understanding the spatial placement of key functional groups, including a lipophilic sulfonamide and a basic amine moiety, which were identified as important for potent B1 receptor binding upc.edu.

Research into the stereochemical requirements for B1 receptor antagonist binding has involved the construction of atomistic models of the receptor, often utilizing homology modeling based on related G protein-coupled receptors (GPCRs) like the human CXC4 chemokine receptor upc.eduupc.edu. Diverse antagonists, including this compound, have been docked into these receptor models to analyze their bound conformations and identify common stereochemical features upc.eduupc.edu. Analysis of superimposed ligands has been instrumental in defining the stereochemical requirements for effective antagonism upc.edu.

For this compound, the proposed bound conformation to the human B1 receptor reveals specific interactions crucial for its high affinity. The piperidine ring of this compound is positioned within a negatively charged region at the receptor's mouth and forms a hydrogen bond interaction with the sidechain of Asp-297.32 upc.edu. Structure-activity relationship (SAR) studies have demonstrated that while the piperidine ring can be substituted with other amines, such as pyrrolidine (B122466) or butylamine, maintaining the basic amine character is important for activity upc.edu.

Furthermore, computational studies comparing conformationally flexible and rigid analogs, including this compound, have provided insights into the energetic contributions to binding affinity. These studies suggest that while decreased conformational entropy contributes to increased affinity, favorable enthalpic interactions between the atoms that rigidify the molecule and the receptor are the primary factor underlying significant affinity enhancements acs.org. Specifically, a substantial affinity gain (170- to 550-fold) observed between a flexible acyclic analog (compound 4, Ki = 132 nM) and more rigid cyclic analogs like this compound (Ki = 0.77 nM) and Tetralin 26 (Ki = 0.24 nM) is primarily attributed to these enthalpic factors acs.org.

Development of Pharmacophore Models for Novel Bradykinin B1 Receptor Antagonists

The insights gained from analyzing the binding modes and stereochemical requirements of known B1 receptor antagonists, including this compound, have facilitated the development of pharmacophore models upc.eduupc.edu. These models describe the essential features and their spatial arrangement required for a molecule to bind effectively to the B1 receptor and exert antagonistic activity upc.eduupc.edu.

Pharmacophore models for bradykinin B1 antagonism have been developed based on the analysis of superimposed bound conformations of diverse antagonists docked into homology models of the B1 receptor upc.eduupc.edu. By identifying common interaction points and spatial relationships among these molecules, a pharmacophoric hypothesis can be defined upc.edu.

The developed pharmacophore models capture the stereochemical requirements of antagonist binding and serve as valuable tools for the in silico screening and discovery of novel B1 receptor antagonists upc.eduupc.edu. As a proof of concept, these pharmacophore models have been used as queries in virtual screening campaigns, leading to the identification of new potential antagonist compounds upc.edu. The analysis of ligand-receptor interactions of compounds like this compound, particularly the hydrogen bonding and hydrophobic interactions within the binding site, directly informs the features included in these pharmacophore models upc.edu.

The orthosteric site of the B1 receptor, where antagonists like this compound bind, has been described as a large, highly hydrophobic pocket formed by specific transmembrane helices (TM2, TM7) and extracellular loops (ECL1) upc.edu. Residues within this pocket, such as Trp-932, Ile-972.64, Trp-98ECL1, Asn-1143.27, Glu-2736.58, Asp-2917.32, and Gln-2957.36, have been implicated in binding affinity through mutagenesis studies upc.edu. The interaction of this compound's piperidine ring with Asp-297.32 highlights the importance of specific charged residues in the binding site upc.edu.

The development and application of these pharmacophore models, informed by the detailed molecular interactions and stereochemical preferences observed for potent antagonists like this compound, are crucial steps in the rational design and discovery of next-generation bradykinin B1 receptor antagonists upc.eduupc.edu.

Binding Affinity Data for Selected Bradykinin B1 Receptor Antagonists

CompoundHuman B1 Ki (nM)Selectivity (hB1 vs hB2)Source
This compound0.77>105 acs.org
Tetralin 260.24>105 acs.org
Compound 4132Not specified acs.org
SSR240612High affinityNot specified upc.edu
Compound 110.034Not specified upc.edu

Note: Ki values represent inhibition constant, a measure of binding affinity.

Chemical Synthesis and Stereoselective Methodologies for Chroman Analogs

Synthetic Pathways to Chroman 28 and Related Structural Analogs

Synthetic approaches to chroman structures and their analogs are varied, often tailored to the specific substitution pattern and stereochemical requirements of the target molecule. One general strategy involves the reaction of phenols with prenyl bromide catalyzed by Lewis acids such as zinc chloride, providing a practical route to chromans. sioc-journal.cn

The Trost group has reported the synthesis of substituted vinyl chroman intermediates, including structures denoted as 26, 28, and ent-28, utilizing palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. researchgate.net These intermediates have been explored in the context of synthesizing complex molecules like nebivolol (B1214574). researchgate.net

Another pathway to substituted chromans involves a metal-free radical cascade cyclization of 2-(allyloxy)arylaldehydes. beilstein-journals.org, researchgate.net This method, mediated by oxidants like K₂S₂O₈, allows for the construction of chroman-4-one derivatives with phosphorus functionalities. beilstein-journals.org, researchgate.net

Ring-contractive oxidation strategies have also been developed, enabling the synthesis of chroman-2-carboxylic acids and chroman-2-ols from tetralins via 1-tetralones and seven-membered lactones. chemrxiv.org This stepwise approach involves increasing the oxidation state at each stage and utilizes oxidative ring-contractive transformations of tetrahydrobenzooxepinones. chemrxiv.org

Chromone and chroman-4-one derivatives have been synthesized through base-mediated aldol (B89426) condensation reactions, often under microwave irradiation. acs.org Functional groups can be incorporated via various palladium-mediated cross-coupling reactions, Mannich reactions, and Reformatsky-type reactions. acs.org

Regioselective and Stereoselective Transformations in Chroman Synthesis

Achieving high regioselectivity and stereoselectivity is paramount in chroman synthesis, particularly when dealing with chiral centers. Numerous methodologies have been developed to control these aspects. Organocatalytic domino reactions, such as Michael/hemiacetalization followed by oxidation or dehydroxylation, have proven effective for the stereoselective synthesis of functionalized chroman-2-ones and chromanes. scispace.com These reactions often employ modularly designed organocatalysts. scispace.com

Diastereoselective synthesis of multisubstituted chroman derivatives with multiple contiguous stereogenic centers can be achieved through one-pot domino reactions involving iminium formation, Morita-Baylis-Hillman reactions, and oxa-Michael reactions. researchgate.net

Palladium-catalyzed regioselective synthesis has been applied to construct complex heterocyclic structures, although specific details regarding chroman synthesis through this method require further exploration of the provided sources. researchgate.net

Application of Dihydroxylation and Oxidative Cleavage in Synthetic Schemes

Dihydroxylation and oxidative cleavage are valuable tools in organic synthesis for manipulating carbon chains and introducing oxygen functionalities. Syn-dihydroxylation of alkenes, typically achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate, converts a C=C double bond into a vicinal diol. pressbooks.pub, libretexts.org OsO₄ reacts with alkenes to form a cyclic osmate ester intermediate via syn addition, which is subsequently cleaved to yield the syn-diol. pressbooks.pub, libretexts.org

Oxidative cleavage reactions, such as ozonolysis or cleavage of 1,2-diols with reagents like sodium periodate (B1199274) (NaIO₄), result in the scission of carbon-carbon bonds, leading to carbonyl compounds. pressbooks.pub, youtube.com The combination of dihydroxylation and oxidative cleavage, known as Lemieux-Johnson oxidation, allows for the one-pot transformation of alkenes into aldehydes or ketones. youtube.com While the provided sources discuss these reactions in general and in the context of other cyclic systems, their direct application in the synthesis of this compound specifically is not explicitly detailed. However, these transformations represent fundamental strategies that could be incorporated into synthetic routes towards chroman analogs.

Utilization of Modified Julia Olefination Reactions

The Julia olefination and its modified variants, such as the Julia-Kocienski olefination, are powerful methods for the synthesis of alkenes from sulfones and carbonyl compounds. nih.gov, oregonstate.edu, wikipedia.org, organic-chemistry.org The modified Julia olefination, which often utilizes heteroaryl sulfones like benzothiazole (B30560) sulfones, can alter the reaction pathway compared to the classical Julia olefination. wikipedia.org, organic-chemistry.org The Julia-Kocienski olefination, a refinement using tetrazole sulfones, is known for providing good E-selectivity in alkene formation. wikipedia.org, organic-chemistry.org, alfa-chemistry.com

These reactions involve the addition of a metalated sulfone to a carbonyl compound, followed by elimination to form the alkene. oregonstate.edu, wikipedia.org The choice of sulfone, solvent, and base can influence the E/Z selectivity of the resulting double bond. organic-chemistry.org While the provided sources discuss the modified Julia olefination in detail as a general synthetic tool for alkenes, a specific application in the synthesis of this compound or its direct analogs is not explicitly mentioned. However, given that chroman structures can contain alkene functionalities or be synthesized from precursors with double bonds, modified Julia olefination could potentially be a valuable step in such synthetic routes.

Asymmetric Synthesis Methodologies for Chiral Chromans, Including Trost Group Contributions

The asymmetric synthesis of chiral chromans is a significant area of research due to the prevalence of this scaffold in biologically active molecules with specific stereochemistry. scispace.com, chemrxiv.org, nih.gov Numerous asymmetric methodologies have been developed to construct chiral chromans with high enantioselectivity and diastereoselectivity.

Organocatalytic approaches have been successfully applied, including domino oxa-Michael-nitro-Michael reactions catalyzed by chiral bifunctional squaramide organocatalysts, yielding polysubstituted chiral chromans with excellent stereocontrol. nih.gov, rsc.org

Transition metal-catalyzed asymmetric synthesis is another powerful strategy. chemrxiv.org Reactions catalyzed by various metals, including Ni, Ti, Rh, Pd, Ru, Ir, Au, Sc, and Cu, have been explored for the synthesis of chiral chromans. chemrxiv.org For instance, Ni-catalyzed reductive cyclization of aryl chained alkynones has been reported for the asymmetric synthesis of chroman derivatives bearing chiral quaternary carbon stereocenters. chemrxiv.org Asymmetric magnesium catalysis has also been utilized for the synthesis of chiral chromans through tandem Wittig-oxa-Michael reactions. rsc.org

The Trost group has made notable contributions to the asymmetric synthesis of chiral chromans, particularly focusing on the challenging C2 asymmetry. researchgate.net They have employed palladium-catalyzed asymmetric allylic alkylation (AAA) reactions to construct chiral C2 chroman centers. researchgate.net Their work includes the synthesis of substituted vinyl chroman intermediates, such as 28 and ent-28, which have served as key building blocks in the total synthesis of complex natural products and analogs like nebivolol and the vitamin E core. researchgate.net The general catalytic cycle for AAA reactions involves complexation of the olefin with the palladium catalyst, ionization of the leaving group, nucleophilic addition, and catalyst decomplexation. researchgate.net The Trost group's asymmetric synthetic approach towards the vitamin E core involved asymmetric O-alkylation followed by aromatic substitution for ring closure. researchgate.net

The development of stereoselective methods, including those contributed by the Trost group and others utilizing organocatalysis and various metal-catalyzed reactions, is crucial for accessing the specific enantiomers and diastereomers of chroman derivatives required for biological evaluation and potential therapeutic applications. researchgate.net, scispace.com, chemrxiv.org, nih.gov, rsc.org

Future Directions in Chroman 28 Research and B1 Receptor Antagonist Development

Continued Exploration of Structure-Activity Relationships for Enhanced Potency and Selectivity

While Chroman 28 exhibits potent and selective antagonism of human, non-human primate, rat, and rabbit B1 receptors with reported Ki values as low as 0.7-0.77 nM acs.orgnih.govupc.edu, further refinement of its pharmacological profile remains a critical area for future research. Continued exploration of Structure-Activity Relationships (SAR) will focus on identifying modifications to the this compound scaffold that could lead to even greater potency or improved selectivity against closely related receptors, such as the bradykinin (B550075) B2 receptor, although high selectivity for B1 is already reported acs.orgnih.gov. These studies would involve synthesizing novel derivatives with targeted structural changes and evaluating their binding affinity and functional activity at the B1 receptor and other relevant targets. The insights gained from initial SAR studies that led to this compound, particularly concerning the spatial placement of lipophilic sulfonamide and basic amine moieties, will guide these future investigations upc.edu. Furthermore, optimizing properties beyond binding affinity, such as pharmacokinetic profiles, which were noted as a challenge for earlier lead compounds researchgate.net, will be integral to ongoing SAR campaigns.

Advanced Computational and Structural Biology Studies to Refine B1 Receptor Binding Understanding

Initial studies on this compound and other B1 receptor antagonists have utilized techniques such as homology modeling to propose bound conformations and understand key interactions, like the hydrogen bond between the piperidine (B6355638) nitrogen and Asp-2917 upc.edu. Future research will leverage more advanced computational and structural biology techniques to gain a deeper and more refined understanding of how this compound interacts with the B1 receptor at the molecular level. This could include high-resolution structural determination methods, such as cryo-electron microscopy (cryo-EM) or X-ray crystallography, of the B1 receptor in complex with this compound or its derivatives, if feasible. Complementary computational approaches, such as molecular dynamics simulations, would provide insights into the dynamic nature of the receptor-ligand interaction, the stability of the complex, and the energetic contributions of specific residues to binding affinity. These advanced studies will inform future rational design efforts for even more effective B1 receptor antagonists.

Q & A

Q. How is Chroman 28 synthesized, and what analytical methods validate its structural purity?

this compound is typically synthesized via condensation reactions between chroman hydrazides and anhydrides, followed by purification using column chromatography. Structural validation relies on FT-IR (to confirm functional groups like carbonyl and amine), 1^1H-NMR/13^13C-NMR (to confirm proton and carbon environments), and mass spectrometry (to verify molecular weight). Melting point analysis further ensures purity. For example, in studies of analogous chroman derivatives, spectral data showed >95% agreement with theoretical predictions .

Table 1: Example Synthesis Parameters for Chroman Analogs

CompoundReaction Time (h)Yield (%)Melting Point (°C)
5a872145–147
6i1268162–164
Adapted from chroman derivative synthesis protocols .

Q. What in vitro models are used to assess this compound’s anti-breast cancer activity?

The MCF-7 human breast cancer cell line is a standard model. Researchers measure growth inhibition (GI50_{50}) via MTT assays, where this compound’s potency is compared to reference drugs like doxorubicin. For instance, compound 6i (a chroman derivative) exhibited GI50_{50} = 34.7 µM in MCF-7 cells, suggesting moderate anticancer potential . Dose-response curves and IC50_{50} calculations are critical for reproducibility .

Q. How is neurotoxicity evaluated for this compound during antiepileptic studies?

The rotarod test is employed: mice are placed on a rotating rod, and the time until they fall is recorded. Compounds causing neurotoxicity impair motor coordination, reducing latency times. Chroman derivatives like 6i showed no neurotoxicity in this model, supporting their safety profile .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability or metabolic stability differences. To address this:

  • Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution).
  • Use computational models (e.g., molecular docking) to predict metabolite interactions.
  • Validate findings in multiple seizure models (e.g., pentylenetetrazole (PTZ) and maximal electroshock (MES) tests) to ensure biological relevance .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent bioactivity?

Nonlinear regression analysis (e.g., log-dose vs. response curves) calculates EC50_{50}/IC50_{50}. ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares treatment groups. For example, in antiepileptic studies, compounds 6b–6l showed p < 0.01 vs. controls in PTZ models, validated via rigorous statistical reporting .

Q. How should researchers design experiments to optimize this compound’s dual anticancer and antiepileptic activities?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the chroman core (e.g., halogenation, alkyl chain length) to enhance target binding.
  • Cross-Disciplinary Validation : Combine molecular biology (e.g., apoptosis assays via flow cytometry) and electrophysiology (e.g., patch-clamp for ion channel effects).
  • Multi-Omics Integration : Transcriptomic or proteomic profiling identifies downstream pathways affected by this compound .

Q. What ethical and methodological considerations apply when sharing this compound’s clinical data?

Adhere to GDPR and institutional review board (IRB) guidelines. De-identify patient data via pseudonymization. Use controlled-access repositories (e.g., European Open Science Cloud) for data sharing. Include explicit consent clauses for secondary data use in research protocols .

Methodological Guidelines

  • Reproducibility : Document synthesis protocols (e.g., solvent ratios, catalyst concentrations) in supplementary materials. For bioassays, specify cell passage numbers and serum batch details .
  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals over preprints) and use citation tools like Zotero to track references .
  • Data Transparency : Publish raw spectral data, assay replicates, and negative results in open-access repositories to avoid publication bias .

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